molecular formula C11H13BrO2 B018222 Ethyl 2-bromo-3-phenylpropanoate CAS No. 39149-82-1

Ethyl 2-bromo-3-phenylpropanoate

Cat. No. B018222
CAS RN: 39149-82-1
M. Wt: 257.12 g/mol
InChI Key: MVCUFNYFDQMSTE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-phenylpropanoate is a chemical compound involved in various chemical reactions and syntheses. It is known for its role in the formation of heterocycles and other complex organic compounds.

Synthesis Analysis

  • Ethyl 2-bromo-3-phenylpropanoate can be synthesized through the reaction of ethyl acrylate with arenediazonium bromides in the presence of CuBr, as demonstrated in the Meerwein arylation process (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
  • Another synthesis method involves the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione, using palladium(II) acetate and triphenylphosphine (Wang & Hu, 2011).

Molecular Structure Analysis

  • The molecular structure of Ethyl 2-bromo-3-phenylpropanoate is characterized by its unique arrangement of bromine, ethyl, and phenyl groups, contributing to its reactivity and applications in synthesis (de Luca, Inesi, & Rampazzo, 1982).

Chemical Reactions and Properties

  • Ethyl 2-bromo-3-phenylpropanoate undergoes various chemical reactions, including the formation of heterocycles and the rearrangement of its chemical structure under certain conditions (Yamaoka, Fokkens, & Nibbering, 1999).
  • It can react with selenourea to form 5-R-benzyl-2-iminoselenazolidin-4-ones, highlighting its versatility in organic synthesis (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

Scientific Research Applications

  • Structural Study : A study by Yamaoka, Fokkens, and Nibbering (1999) discussed the structure of the ionized benzyl bromide, which originates from 3-phenyl-1-bromopropane, a compound related to Ethyl 2-bromo-3-phenylpropanoate. This study is significant for understanding molecular structures and reactions in mass spectrometry (Yamaoka, Fokkens, & Nibbering, 1999).

  • Conversion into Acyl Derivatives : Kato and Kimura (1977) demonstrated that Ethyl 4-bromo-3-hydroxybutanoate, a compound similar to Ethyl 2-bromo-3-phenylpropanoate, can be transformed into various acyl derivatives. This conversion has potential pharmaceutical applications, particularly the product ethyl 4-anilinocrotonate (Kato & Kimura, 1977).

  • Synthesis of 2-Arylpropanoic Acids : Uemura et al. (1984) presented a novel method for preparing 2-arylpropanoic acids, which have pharmaceutical importance. This method involves oxidative aryl migration in aryl-seleno and aryl-telluro-ethyl ketones, yielding moderate to good results (Uemura et al., 1984).

  • Fragmentation Studies : Amick et al. (2012) studied the high-energy fragmentation processes of C8H8•+ ions from ethyl dihydrocinnamate, a related compound. This research is crucial for understanding molecular fragmentation in mass spectrometry (Amick et al., 2012).

  • Synthesis of Heterocycles : Obushak et al. (2004) demonstrated the potential of arylation products of unsaturated compounds, including Ethyl 2-bromo-3-phenylpropanoate, for synthesizing heterocycles. These compounds have applications in pharmaceuticals and nutraceuticals (Obushak et al., 2004).

properties

IUPAC Name

ethyl 2-bromo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCUFNYFDQMSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406141
Record name ethyl 2-bromo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-phenylpropanoate

CAS RN

39149-82-1
Record name ethyl 2-bromo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-3-phenylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethyl bromo-(phenylmethyl)propandioate (XXVI, Example 60, 130 g.) is heated under reduced pressure to 140° with vigorous evolution of carbon dioxide. When decarboxylation is complete (about 5 minutes), the mixture is distilled to give ethyl 2-bromo-3-phenylpropionate, b.p. 120°/30 mm.
Name
Ethyl bromo-(phenylmethyl)propandioate
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Albanese, D Landini, M Penso - The Journal of Organic …, 1992 - ACS Publications
… As found for l,1 elimination reactions were observed only in the case of ethyl 2-bromo-3-phenylpropanoate (3j), the ethyl trons-cinnamate (7) (31%) being obtained together with …
Number of citations: 26 pubs.acs.org
D Landini, M Penso - The Journal of Organic Chemistry, 1991 - ACS Publications
… The latter process predominated in reaction of ethyl 2bromo-3-phenylpropanoate (6j), the ethyl trans-cinnamate (9) (60%) being obtained together with minor amounts …
Number of citations: 44 pubs.acs.org
NT Pokhodylo, RL Martyak, MP Rogovyk… - Russian Journal of …, 2021 - Springer
… Ethyl 2-bromo-3-phenylpropanoate (3a) [5], ethyl 2-bromo-3-(4-butylphenyl)propanoate (3c) [4], ethyl 2-bromo-3-(4-fluorophenyl)propanoate (3e) [4], ethyl 2-bromo-3-(2-chlorophenyl)…
Number of citations: 1 link.springer.com
LK Blair, S Hobbs, N Bagnoli, L Husband… - The Journal of Organic …, 1992 - ACS Publications
… As found for l,1 elimination reactions were observed only in the case of ethyl 2-bromo-3-phenylpropanoate (3j), the ethyl trons-cinnamate (7) (31%) being obtained together with …
Number of citations: 14 pubs.acs.org
D Albanese, D Landini, A Maia, M Penso - Journal of Molecular Catalysis A …, 1999 - Elsevier
… No elimination products were observed, except in the case of ethyl 2-bromo-3-phenylpropanoate (4j) where the elimination product predominated, 60% of (E)-ethyl cinnamate (7) being …
Number of citations: 48 www.sciencedirect.com
MJ Kim, YK Choi - The Journal of Organic Chemistry, 1992 - ACS Publications
The synthesis of 4 started from 3-chloro-l, 2-propanediol (la), which was first converted by treatment with trityl chloride, Et3N, and DMAP5 to monoprotected diol 2a (Scheme I). The …
Number of citations: 87 pubs.acs.org
RT Davison - 2022 - search.proquest.com
Hydrofunctionalization, which is defined as the addition of a hydrogen atom and another fragment to a degree of unsaturation, is an attractive method for transforming unsaturated …
Number of citations: 2 search.proquest.com

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